

An In-depth Technical Guide to the Chemical Properties of Quizalofop-ethyl-d3

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Compound of Interest

Compound Name: Quizalofop-ethyl-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **Quizalofop-ethyl-d3**, a deuterated analog of the herbicide Quizalofop-ethyl. This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. The guide details the compound's chemical characteristics, its mechanism of action, and standardized experimental protocols for its analysis, with a focus on its role as an internal standard.

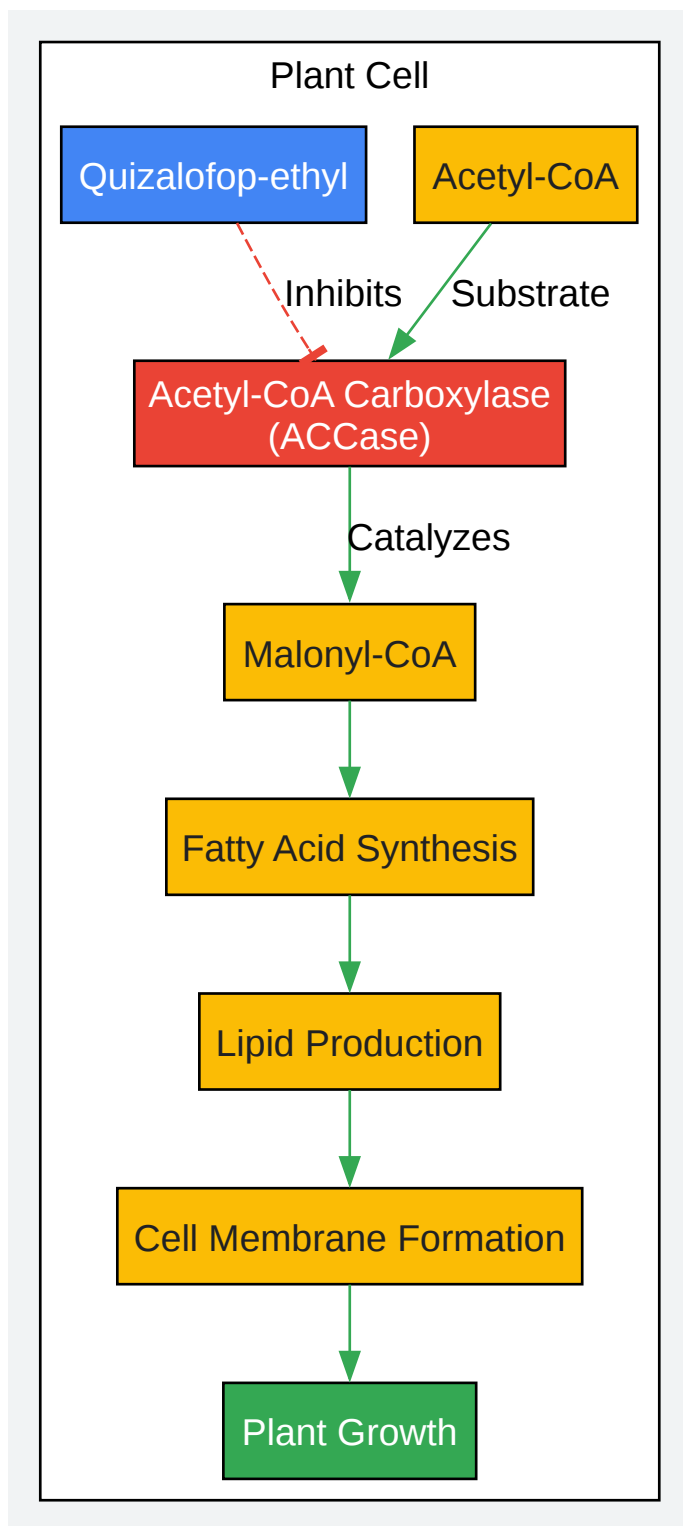
Core Chemical Properties

Quizalofop-ethyl-d3 is primarily utilized as an internal standard in the quantitative analysis of Quizalofop-ethyl in various matrices. Its physical and chemical properties are therefore critical for accurate analytical method development and validation. Below is a summary of the key quantitative data for **Quizalofop-ethyl-d3** and its non-deuterated counterparts, Quizalofop-ethyl and its active R-enantiomer, Quizalofop-P-ethyl.

Property	Quizalofop-ethyl-d3	Quizalofop-ethyl	Quizalofop-P-ethyl
CAS Number	1398065-84-3[1][2][3]	76578-14-8[4]	100646-51-3[5][6]
Molecular Formula	C ₁₉ H ₁₄ D ₃ ClN ₂ O ₄	C ₁₉ H ₁₇ ClN ₂ O ₄ [4]	C ₁₉ H ₁₇ ClN ₂ O ₄ [5][6]
Molecular Weight	375.82 g/mol	372.80 g/mol [6]	372.80 g/mol [6][7]
Appearance	Not specified	White crystals[4]	Colourless crystalline[7]
Melting Point	Not specified	91.7 - 92.1 °C[7]	Not specified
Boiling Point	Not specified	220°C / 0.2 mmHg[7]	Not specified
Water Solubility	Not specified	0.3 mg/L @ 20°C[7]	Not specified
Vapor Pressure	Not specified	8.65 x 10 ⁻⁴ mPa @ 20°C[7]	Not specified
Log P (Kow)	Not specified	4.28[7]	Not specified

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

Quizalofop-ethyl is a selective, post-emergence herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase)[8][9][10][11][12]. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting this enzyme, Quizalofop-ethyl disrupts the formation of lipids, leading to the cessation of cell division and ultimately, the death of susceptible grass species. Broadleaf plants are generally tolerant as their ACCase enzyme is structurally different.



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Caption: Signaling pathway of Quizalofop-ethyl's herbicidal action.

Experimental Protocols: Quantification by LC-MS/MS

The following is a detailed methodology for the quantification of Quizalofop-ethyl in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), employing **Quizalofop-ethyl-d3** as an internal standard.

1. Materials and Reagents:

- Quizalofop-ethyl analytical standard
- **Quizalofop-ethyl-d3** internal standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Solid Phase Extraction (SPE) cartridges (C18)
- Syringe filters (0.22 µm)

2. Standard Solution Preparation:

- Prepare individual stock solutions of Quizalofop-ethyl and **Quizalofop-ethyl-d3** in acetonitrile at a concentration of 1 mg/mL.
- Prepare a series of working standard solutions by serially diluting the Quizalofop-ethyl stock solution with a mixture of acetonitrile and water (80:20, v/v) to achieve concentrations ranging from 0.1 to 100 ng/mL.
- Spike each working standard solution with the **Quizalofop-ethyl-d3** internal standard to a final concentration of 10 ng/mL.

3. Sample Preparation:

- Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
- Spike the sample with 100 μ L of a 1 μ g/mL solution of **Quizalofop-ethyl-d3**.
- Add 20 mL of acetonitrile and vortex for 1 minute.
- Shake the sample on a mechanical shaker for 30 minutes.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Collect the supernatant.
- Perform a solid-phase extraction (SPE) clean-up of the supernatant using a C18 cartridge.
- Elute the analyte and internal standard with acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of acetonitrile/water (80:20, v/v).
- Filter the reconstituted sample through a 0.22 μ m syringe filter prior to LC-MS/MS analysis.

4. LC-MS/MS Conditions:

- LC System: Agilent 1290 Infinity II or equivalent.
- Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 μ m.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.

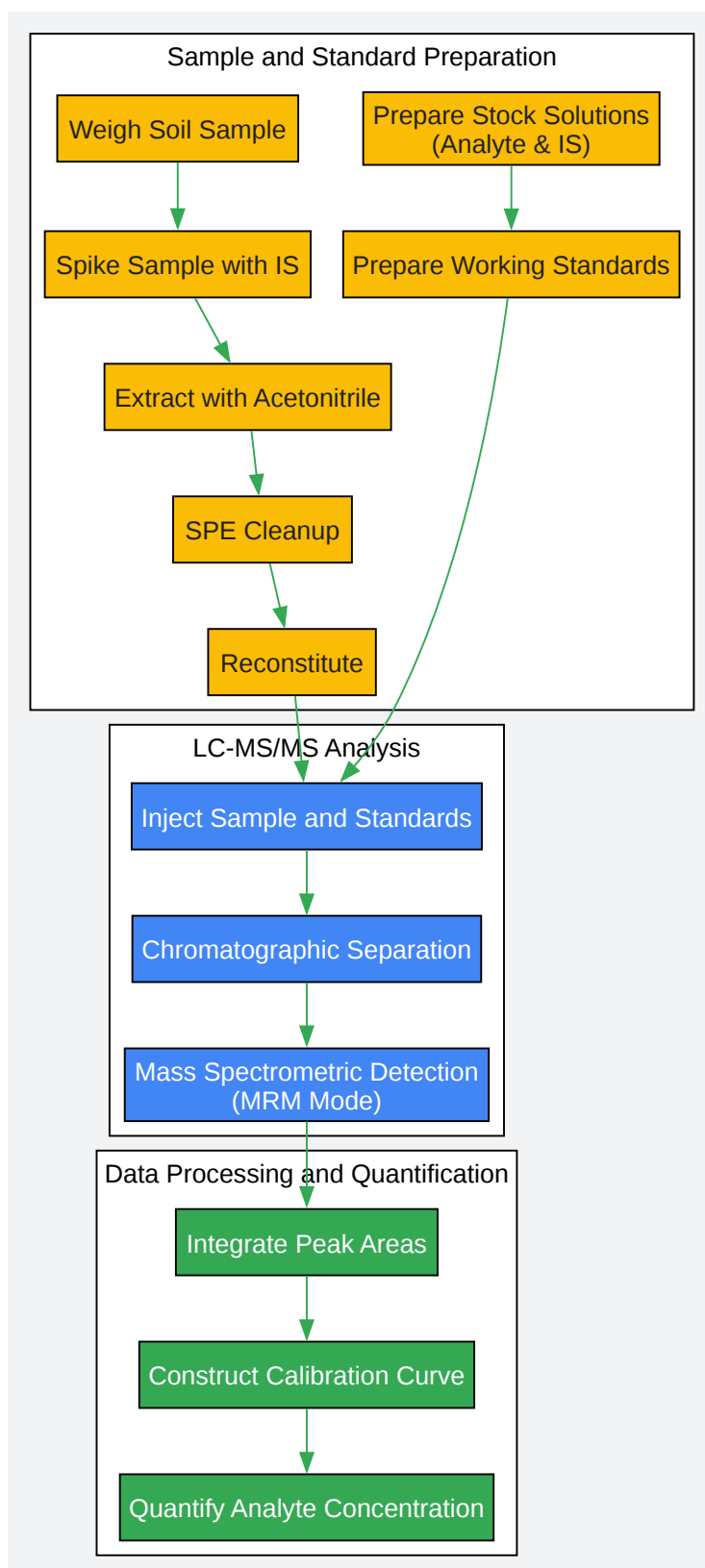
- MS System: Agilent 6470 Triple Quadrupole MS or equivalent.
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- MRM Transitions:
 - Quizalofop-ethyl: m/z 373.1 \rightarrow 299.0[13][14]
 - **Quizalofop-ethyl-d3**: m/z 376.1 \rightarrow 302.0

5. Data Analysis:

- Quantify Quizalofop-ethyl by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards.
- Determine the concentration of Quizalofop-ethyl in the samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The logical flow of the experimental protocol for the analysis of Quizalofop-ethyl is depicted below.



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Caption: Workflow for the quantitative analysis of Quizalofop-ethyl.

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